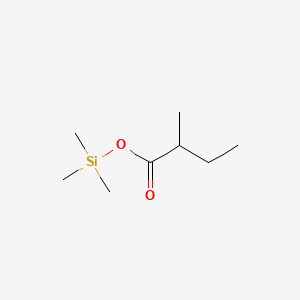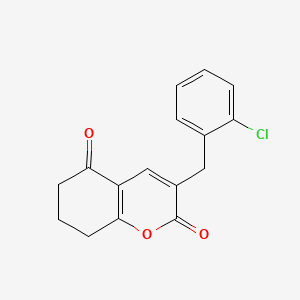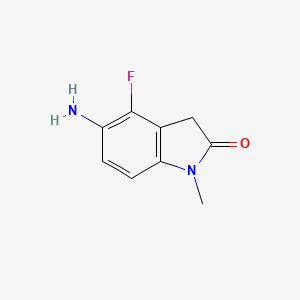
Carbazole, 9-(1-methyl-2-piperidyl)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Métodos De Preparación
The synthesis of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole can be achieved through several synthetic routes. One common method involves the reaction of carbazole with 1-methyl-2-piperidylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
9-(1-Methyl-2-piperidylmethyl)-9h-carbazole can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole: Known for its use in organic electronics and as a precursor in the synthesis of other compounds.
9-Phenylcarbazole: Studied for its photophysical properties and applications in materials science.
9-(2-Hydroxyethyl)carbazole: Investigated for its potential biological activities and use in medicinal chemistry.
The uniqueness of 9-(1-Methyl-2-piperidylmethyl)-9h-carbazole lies in its specific structural features and the resulting properties that make it suitable for various applications.
Propiedades
Número CAS |
60706-49-2 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
9-[(1-methylpiperidin-2-yl)methyl]carbazole |
InChI |
InChI=1S/C19H22N2/c1-20-13-7-6-8-15(20)14-21-18-11-4-2-9-16(18)17-10-3-5-12-19(17)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
Clave InChI |
JVFDOOGBFMRGJE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
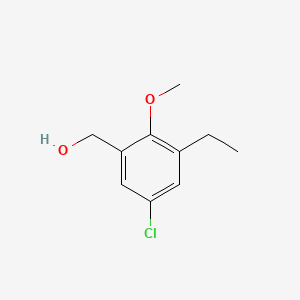

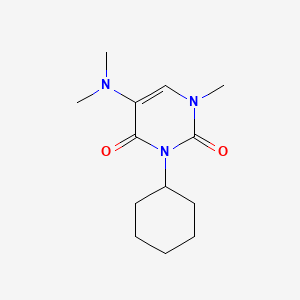
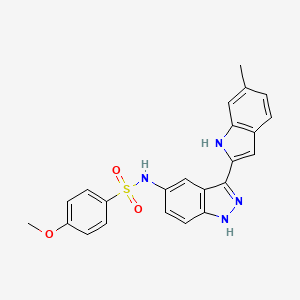
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
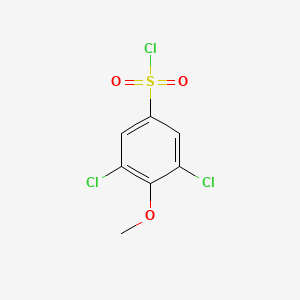
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

